N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide is a synthetic organic compound with intricate molecular architecture. It showcases a wide array of functional groups and structural motifs, making it a significant subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide typically involves a multistep synthetic route:
Preparation of the pyrazole moiety: : The starting material, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole, is synthesized by a condensation reaction involving appropriate diketone and hydrazine derivatives under controlled temperature and pH conditions.
Piperazine ring formation: : The pyrazole derivative is then reacted with piperazine under mild heating to form the intermediate product.
Benzylation: : This intermediate undergoes a benzylation reaction to introduce the benzyl group, often using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Acetylation: : Finally, the compound is acetylated using acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
For large-scale production, the synthesis may involve continuous flow reactors and optimized catalysts to enhance yield and purity while minimizing reaction time and by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.
Reduction: : Reduction at the pyrazole ring can yield dihydropyrazole derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: : Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
Depending on the reaction conditions, products include sulfoxides, sulfones, dihydropyrazoles, and various substituted derivatives.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for synthesizing complex molecules, useful in medicinal chemistry and material science.
Biology
In biological studies, it is explored for its potential activity as a ligand for various receptors and enzymes, aiding in drug discovery and development.
Medicine
N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
The compound finds applications in the development of advanced materials and chemical intermediates used in various industrial processes.
Mechanism of Action
The compound interacts with specific molecular targets, including enzymes and receptors, modulating their activity. Its mechanism of action involves binding to active sites or allosteric sites, thereby influencing biological pathways such as signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar compounds include those with pyrazole and piperazine moieties. the unique combination of these moieties with a benzyl and acetamide group gives N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide distinct chemical and biological properties, setting it apart in terms of activity and specificity.
List of Similar Compounds
N-benzyl-1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine
2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)ethanol
N-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)propionamide
And there you have it—a pretty in-depth look at this fascinating compound! Feel free to dive deeper into any section.
Properties
IUPAC Name |
N-benzyl-2-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O3S/c1-17-22(18(2)27(24-17)20-8-13-31(29,30)16-20)26-11-9-25(10-12-26)15-21(28)23-14-19-6-4-3-5-7-19/h3-7,20H,8-16H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHAYIIJVBMAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.